Sodium dimercaptosuccinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium dimercaptosuccinate can be synthesized by reacting acetylenedicarboxylic acid with sodium thiosulfate or thioacetic acid, followed by hydrolysis . The reaction typically involves the following steps:
Reaction with Sodium Thiosulfate: Acetylenedicarboxylic acid is reacted with sodium thiosulfate in an aqueous medium.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Sodium dimercaptosuccinate undergoes various chemical reactions, including:
Oxidation: The thiol groups in this compound can be oxidized to form disulfide bonds.
Reduction: The compound can also undergo reduction reactions, where the disulfide bonds are reduced back to thiol groups.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfide derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium dimercaptosuccinate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to remove heavy metals from solutions and to study metal-ligand interactions.
Biology: The compound is used in biological studies to investigate the effects of heavy metal poisoning and to develop detoxification methods.
Medicine: This compound is used as a therapeutic agent to treat heavy metal poisoning in humans and animals.
Industry: It is used in various industrial processes to remove heavy metals from wastewater and to purify metal-containing solutions .
Mechanism of Action
The mechanism of action of sodium dimercaptosuccinate involves its ability to bind to heavy metals through its thiol groups. The compound forms stable complexes with heavy metals, which are then excreted from the body through urine. This chelation process helps to reduce the toxic effects of heavy metals and prevent their accumulation in tissues .
Comparison with Similar Compounds
Sodium dimercaptosuccinate is similar to other chelating agents, such as:
Dimercaptosuccinic Acid: An isomer of this compound with similar chelating properties.
Dimercaprol: Another chelating agent used to treat heavy metal poisoning, but with a different chemical structure and mechanism of action.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain heavy metals compared to this compound.
This compound is unique in its high specificity for certain heavy metals and its relatively low toxicity, making it a preferred choice for treating heavy metal poisoning .
Properties
IUPAC Name |
sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRXLLYMXFJDY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])S)(C(=O)O)S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992458 | |
Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71799-86-5 | |
Record name | Succinic acid, 2,3-dimercapto-, sodium salt, meso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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